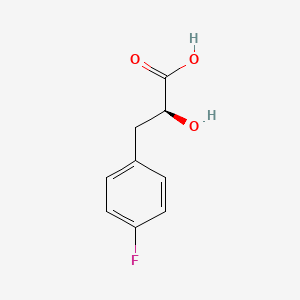
1-(Perfluoropentyl)pentane
Overview
Description
. This compound is characterized by the presence of a perfluorinated pentyl group attached to a pentane backbone. The unique properties of fluorinated compounds, such as high thermal stability and chemical inertness, make 1-(Perfluoropentyl)pentane an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Perfluoropentyl)pentane typically involves the reaction of perfluorinated alkyl iodides with alkanes under specific conditions. One common method is the radical-initiated addition of perfluorinated alkyl iodides to alkanes in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial production methods for fluorinated compounds often involve the electrochemical fluorination (ECF) process. This process uses anhydrous hydrogen fluoride as the fluorine source and an electric current to fluorinate hydrocarbons. The ECF process is known for its efficiency in producing perfluorinated compounds on a large scale .
Chemical Reactions Analysis
1-(Perfluoropentyl)pentane undergoes various chemical reactions, including:
Scientific Research Applications
1-(Perfluoropentyl)pentane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Perfluoropentyl)pentane is primarily related to its fluorinated structure. The presence of multiple carbon-fluorine bonds imparts high stability and resistance to metabolic degradation. In biological systems, fluorinated compounds can interact with lipid membranes, altering their properties and affecting membrane-associated processes . The compound’s inertness and stability make it suitable for use in various applications without undergoing significant chemical changes .
Comparison with Similar Compounds
1-(Perfluoropentyl)pentane can be compared with other perfluorinated compounds such as:
Perfluorodecalin: This compound has a bicyclic structure and is used in biomedical applications, particularly as an oxygen carrier in blood substitutes.
Perfluoropentane: A shorter-chain analogue, perfluoropentane is used as a propellant in medical inhalers and as a contrast agent in ultrasound imaging.
The uniqueness of this compound lies in its specific chain length and the balance of properties it offers, making it suitable for a variety of specialized applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F11/c1-2-3-4-5-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBFLPZZOMIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895194 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287702-46-8 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















